N1N2-BIS(1-PHENYLETHYL)BENZENE-12-DICARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1N2-BIS(1-PHENYLETHYL)BENZENE-12-DICARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two phenylethyl groups attached to a benzene ring, which is further connected to two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1N2-BIS(1-PHENYLETHYL)BENZENE-12-DICARBOXAMIDE typically involves the reaction of benzene-1,2-dicarboxylic acid with 1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
N1N2-BIS(1-PHENYLETHYL)BENZENE-12-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The phenylethyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of benzene-1,2-dicarboxylic acid derivatives.
Reduction: Formation of benzene-1,2-diamine derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
N1N2-BIS(1-PHENYLETHYL)BENZENE-12-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its reactivity and stability under various conditions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1N2-BIS(1-PHENYLETHYL)BENZENE-12-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N1N2-BIS(1-PHENYLETHYL)BENZENE-12-DICARBOXAMIDE can be compared with other similar compounds, such as:
N1N2-BIS(1-PHENYLETHYL)BENZENE-1,2-DICARBOXAMIDE: Similar structure but different positional isomers.
N1N2-BIS(1-PHENYLETHYL)NAPHTHALENE-1,2-DICARBOXAMIDE: Contains a naphthalene ring instead of a benzene ring, leading to different chemical and physical properties.
N1N2-BIS(1-PHENYLETHYL)PYRIDINE-1,2-DICARBOXAMIDE: Contains a pyridine ring, which introduces nitrogen atoms into the structure, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical properties, which make it suitable for a variety of applications in different fields.
Properties
IUPAC Name |
1-N,2-N-bis(1-phenylethyl)benzene-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-17(19-11-5-3-6-12-19)25-23(27)21-15-9-10-16-22(21)24(28)26-18(2)20-13-7-4-8-14-20/h3-18H,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGHORCJADMCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)NC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.